

An In-depth Technical Guide to the Dihydroquinazoline Core

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Compound of Interest

Compound Name: Dihydroquinazoline

Cat. No.: B8668462

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The **dihydroquinazoline** scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.^{[1][2]} This guide provides a comprehensive overview of its structure, properties, synthesis, and the experimental protocols used to evaluate its derivatives, tailored for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

The **dihydroquinazoline** core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a dihydropyrimidine ring.^[1] The position of the double bond in the pyrimidine ring results in several isomeric forms, such as 1,2-, 3,4-, and 1,4-**dihydroquinazoline**.^{[3][4]} These scaffolds are found in many natural products and pharmaceuticals.^[5] The general structure allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.^[3]

Table 1: Key Physicochemical Properties of a Representative **Dihydroquinazoline** Core

Property	Value / Range	Description
Molecular Formula	C8H8N2	Core scaffold without substituents.[4]
Molecular Weight	132.16 g/mol	For the unsubstituted C8H8N2 core.
LogP (Octanol/Water)	Varies widely	Highly dependent on substituents; can be modulated to enhance properties like blood-brain barrier permeability.[6]
Hydrogen Bond Donors	1-2	The NH groups in the dihydropyrimidine ring act as hydrogen bond donors.
Hydrogen Bond Acceptors	1-2	The nitrogen atoms in the ring can act as hydrogen bond acceptors.

| Aromatic Rings | 1 | The fused benzene ring. |

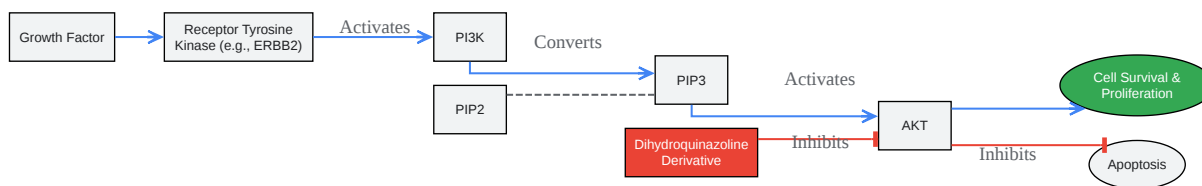
Biological Activities and Mechanisms of Action

Derivatives of the **dihydroquinazoline** core exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.[7][8]

- **Anticancer:** Many **dihydroquinazoline** derivatives show potent anti-proliferative activity against various cancer cell lines, including liver, ovarian, and breast cancer.[9] Some act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]
- **Neuroprotective:** Certain derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[11] They can also enhance the activity of the 20S proteasome, which is responsible for degrading intrinsically disordered proteins like α -synuclein, a hallmark of Parkinson's disease.[12][13]

- Antimicrobial and Antiparasitic: The scaffold has been used to develop agents against various pathogens. This includes compounds with antibacterial and antifungal properties, as well as potent inhibitors of Trypanothione Reductase (TryR), a validated drug target in the parasite *Trypanosoma brucei*.^{[6][14]} Recently, derivatives have shown submicromolar activity against the "brain-eating amoeba" *Naegleria fowleri*.^[15]
- Anti-inflammatory and Antioxidant: **Dihydroquinazolines** have also been reported to possess anti-inflammatory and antioxidant properties.^{[9][14]}

Bioinformatic predictions suggest that some **dihydroquinazoline-2(1H)-one** derivatives may exert their anticancer effects by targeting key nodes in cancer-related signaling pathways, such as ERBB2 (HER2), SRC, and AKT1.^{[9][16]} The PI3K/AKT pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy.^[16]



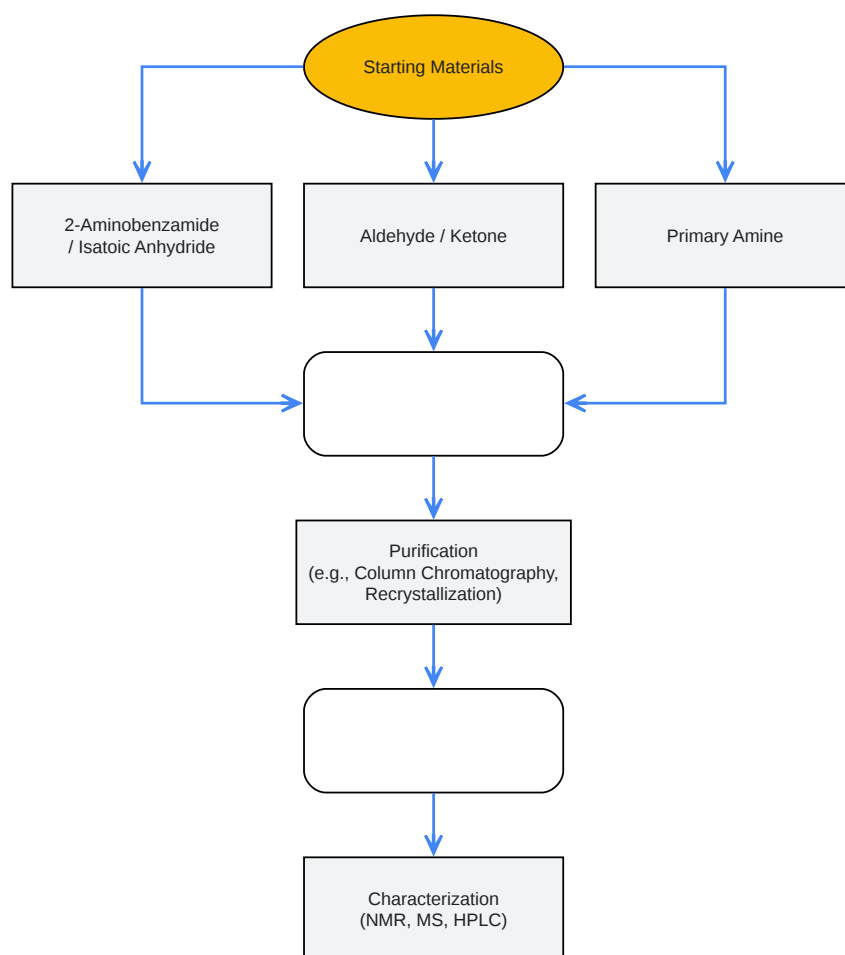
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Caption: PI3K/AKT signaling pathway and the inhibitory action of a **dihydroquinazoline** derivative.

Synthesis of the Dihydroquinazoline Core

A variety of synthetic methods have been developed for the **dihydroquinazoline** scaffold, including solid-phase synthesis and multi-component reactions, which allow for the creation of diverse chemical libraries.^{[9][12]} A common and efficient approach is the one-pot, three-component condensation reaction.^{[5][17]}

A typical synthesis involves the reaction of an anthranilamide (or isatoic anhydride), an aldehyde or ketone, and a primary amine.^{[17][18]} This method is valued for its simplicity, efficiency, and the ability to generate diverse structures by varying the three core components.^[5]



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Caption: General workflow for the one-pot synthesis of **dihydroquinazoline** derivatives.

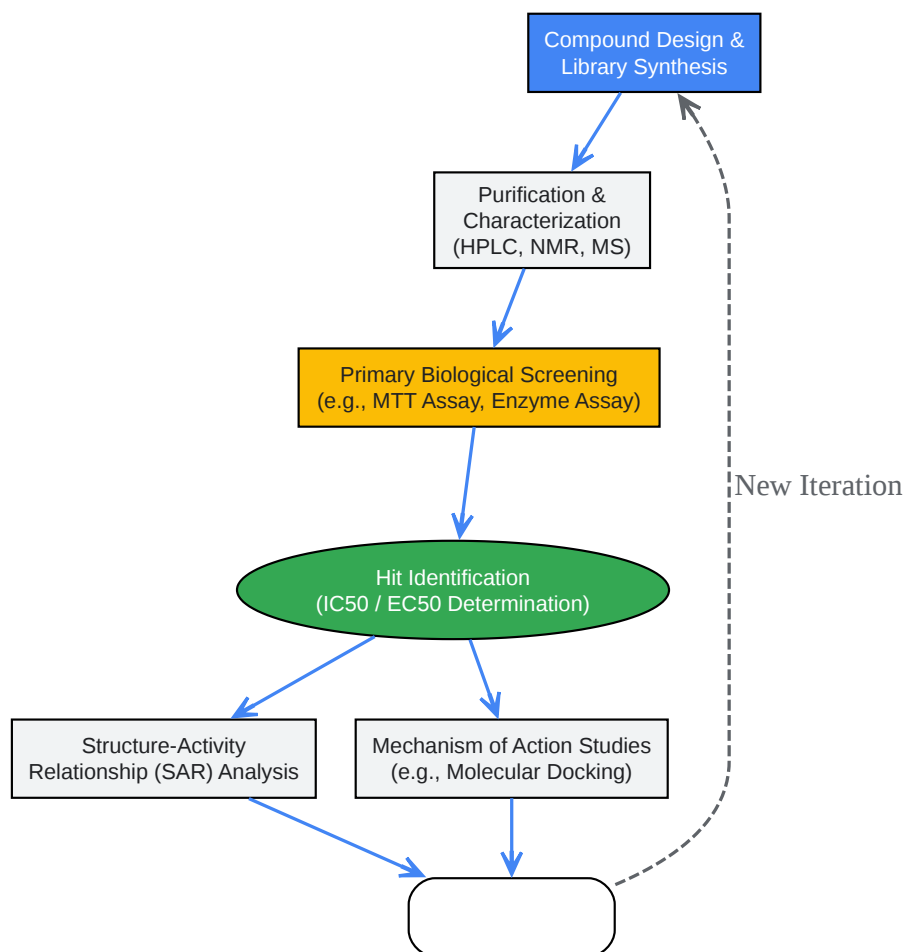
Key Experimental Protocols

The evaluation of **dihydroquinazoline** derivatives involves a standard cascade of in vitro and in silico techniques to determine their biological activity, mechanism of action, and drug-like properties.

- Synthesis and Characterization:
 - Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the synthesis.^[11]
 - Purification: Crude products are typically purified using gravity column chromatography or recrystallization.^{[11][17]}

- Structural Confirmation: The chemical structures of the final compounds are confirmed using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Liquid Chromatography-Mass Spectrometry (LC/MS).[9]
[11]
- In Vitro Biological Evaluation:
 - Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the anti-proliferative activity of compounds on cancer cell lines and determine their IC_{50} values (the concentration required to inhibit 50% of cell growth).[9]
 - Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes, methods like the modified Ellman's method for cholinesterases (AChE, BuChE) or Amplex Red assay kits for monoamine oxidases (MAO) are employed.[11]
 - Antioxidant Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging assays are used to screen for antioxidant activity.[14]
- In Silico Studies:
 - Molecular Docking: Computational docking simulations are used to predict the binding orientation and affinity of the synthesized compounds within the active site of a target protein, helping to elucidate the mechanism of action at a molecular level.[17][19]
 - ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models to assess the potential pharmacological and pharmacokinetic profiles of the compounds.[9][20]

The process from initial compound design to biological validation follows a logical progression, integrating chemical synthesis with biological and computational evaluation.



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Caption: A typical workflow for the discovery and optimization of **dihydroquinazoline**-based drugs.

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